molecular formula C10H12F3N3O2 B6209336 4-(azetidin-3-yl)-6-methylpyrimidine, trifluoroacetic acid CAS No. 2703779-44-4

4-(azetidin-3-yl)-6-methylpyrimidine, trifluoroacetic acid

Cat. No.: B6209336
CAS No.: 2703779-44-4
M. Wt: 263.2
InChI Key:
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Description

4-(azetidin-3-yl)-6-methylpyrimidine, trifluoroacetic acid: is a heterocyclic compound that features both azetidine and pyrimidine rings The presence of trifluoroacetic acid enhances its solubility and stability

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(azetidin-3-yl)-6-methylpyrimidine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrimidine ring.

    Substitution: Substitution reactions, especially nucleophilic substitutions, are common for modifying the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are used under basic conditions.

Major Products: The major products formed from these reactions include various substituted azetidine and pyrimidine derivatives, which can be further utilized in medicinal chemistry .

Scientific Research Applications

Chemistry:

    Synthesis of Heterocyclic Compounds: The compound is used as a building block for synthesizing other heterocyclic compounds.

    Catalysis: It can act as a ligand in catalytic reactions.

Biology and Medicine:

Industry:

    Material Science: The compound is used in the development of new materials with specific properties.

    Agriculture: It is explored for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of 4-(azetidin-3-yl)-6-methylpyrimidine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Uniqueness: 4-(azetidin-3-yl)-6-methylpyrimidine is unique due to the combination of azetidine and pyrimidine rings, which imparts distinct chemical and biological properties. The presence of trifluoroacetic acid further enhances its solubility and stability, making it a valuable compound in various research and industrial applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(azetidin-3-yl)-6-methylpyrimidine, trifluoroacetic acid involves the reaction of 3-aminomethylazetidine with 2,4,6-trimethylpyrimidine followed by treatment with trifluoroacetic acid.", "Starting Materials": [ "3-aminomethylazetidine", "2,4,6-trimethylpyrimidine", "trifluoroacetic acid" ], "Reaction": [ "Step 1: 3-aminomethylazetidine is reacted with 2,4,6-trimethylpyrimidine in the presence of a suitable solvent and a base to form 4-(azetidin-3-yl)-6-methylpyrimidine intermediate.", "Step 2: The intermediate is then treated with trifluoroacetic acid to form the final product, 4-(azetidin-3-yl)-6-methylpyrimidine, trifluoroacetic acid." ] }

CAS No.

2703779-44-4

Molecular Formula

C10H12F3N3O2

Molecular Weight

263.2

Purity

95

Origin of Product

United States

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